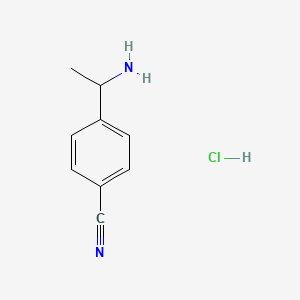

4-(1-Aminoethyl)benzonitrile hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(1-aminoethyl)benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c1-7(11)9-4-2-8(6-10)3-5-9;/h2-5,7H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLPYAMQKGFHBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-4-(1-Aminoethyl)benzonitrile hydrochloride CAS number

An In-depth Technical Guide to (S)-4-(1-Aminoethyl)benzonitrile hydrochloride: A Key Chiral Building Block in Modern Drug Development

Executive Summary

(S)-4-(1-Aminoethyl)benzonitrile hydrochloride is a high-value chiral amine intermediate critical to the pharmaceutical industry. Its stereospecific structure makes it an essential building block for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs), most notably in the class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the compound's physicochemical properties, robust methods for its synthesis and chiral resolution, analytical characterization protocols, its role in the mechanism of DPP-4 inhibition, and essential safety and handling procedures. Our focus is on the causality behind the methodologies, providing field-proven insights to ensure reproducibility and quality.

Introduction: The Strategic Importance of Chiral Amines

In pharmaceutical synthesis, stereochemistry is paramount. The three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects.[1][2] Chiral amines are foundational building blocks for introducing this necessary stereospecificity into drug candidates.[3][4][5]

(S)-4-(1-Aminoethyl)benzonitrile, as its hydrochloride salt, serves as a quintessential example of such a building block. It combines a chiral ethylamine moiety with a benzonitrile group. The nitrile functionality is a versatile chemical handle and is present in numerous pharmaceuticals, often acting as a bioisostere for a carbonyl group or participating in key binding interactions within an enzyme's active site.[6] The primary amine provides a nucleophilic center for further synthetic elaboration, making this compound a strategic intermediate for constructing more complex molecular architectures with a defined stereocenter.

Physicochemical Properties and Identifiers

Precise identification and understanding of a compound's properties are the bedrock of reproducible science. All experimental work should begin with confirmation of the material's identity and purity against established specifications.

| Identifier / Property | Value | Source |

| CAS Number | 911372-80-0 | [7][8][9][10][11] |

| Molecular Formula | C₉H₁₁ClN₂ | [7][8][10][11] |

| Molecular Weight | 182.65 g/mol | [8][9][10][11] |

| IUPAC Name | 4-[(1S)-1-aminoethyl]benzonitrile;hydrochloride | [12][13] |

| SMILES | (N)c1ccc(cc1)C#N.Cl | [8][14] |

| MDL Number | MFCD16295138 | [8][9][11] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Purity | Typically ≥97% or ≥99% | [7][9] |

Synthesis and Chiral Resolution

The industrial value of a chiral intermediate is contingent on a scalable and efficient synthesis route that guarantees high enantiomeric purity. The synthesis of (S)-4-(1-Aminoethyl)benzonitrile hydrochloride typically involves two core stages: the formation of the racemic amine followed by chiral resolution.

Synthesis of Racemic 4-(1-Aminoethyl)benzonitrile

The most direct pathway is the asymmetric reductive amination of the prochiral ketone, 4-acetylbenzonitrile. This method transforms the ketone into the amine in a single conceptual step, with the stereochemistry being induced by a chiral catalyst.

A representative reaction involves treating 4-acetylbenzonitrile with an ammonia source (like ammonium formate) and a reducing agent in the presence of a chiral transition metal catalyst.[15]

Caption: General workflow for synthesis and chiral resolution.

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution remains a robust and widely used industrial method for separating enantiomers.[16] It leverages the principle that diastereomers (pairs of stereoisomers that are not mirror images) have different physical properties, including solubility.

Protocol: Chiral Resolution of 4-(1-Aminoethyl)benzonitrile

This protocol is a representative methodology. Specific solvents, temperatures, and equivalents must be optimized for scale and purity targets.

-

Salt Formation: Dissolve the racemic 4-(1-aminoethyl)benzonitrile free base in a suitable solvent, such as methanol or ethanol. Add a stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent, like (+)-tartaric acid. The choice of resolving agent is critical and often determined empirically; tartaric acid is a common choice for resolving amines.[16]

-

Fractional Crystallization: Heat the mixture to ensure complete dissolution, then allow it to cool slowly. One diastereomeric salt (e.g., the (S)-amine-(+)-tartrate) will be less soluble and will preferentially crystallize out of the solution. The rate of cooling is a critical parameter; slow cooling promotes the formation of larger, purer crystals.

-

Isolation: Isolate the precipitated crystals by filtration. The solid should be washed with a small amount of cold solvent to remove residual soluble diastereomer. At this stage, the enantiomeric excess (e.e.) of the crystalline salt should be checked (e.g., by chiral HPLC). Recrystallization may be necessary to achieve the desired e.e.

-

Liberation of the Free Amine: Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate). Add a base, such as sodium hydroxide, to deprotonate the amine and break the salt. The free (S)-amine will partition into the organic layer.

-

Formation of the Hydrochloride Salt: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and filter. Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a solvent like ethyl acetate.[17] (S)-4-(1-Aminoethyl)benzonitrile hydrochloride will precipitate as a solid.

-

Final Isolation: Collect the final product by filtration, wash with a non-polar solvent (e.g., hexane) to remove process impurities, and dry under vacuum.

Analytical Characterization

Rigorous analytical testing is a self-validating system that ensures the identity, purity, and stereochemical integrity of the final product.

Caption: Quality control analytical workflow.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming molecular structure.[18]

Protocol: ¹H NMR Characterization

-

Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. The acidic amine protons are often broad or exchange with D₂O.

-

Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Interpretation: The expected spectrum should show distinct signals corresponding to the different proton environments.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl (CH₃) | ~1.5 - 1.7 | Doublet | 3H |

| Methine (CH) | ~4.5 - 4.7 | Quartet | 1H |

| Aromatic (meta to CN) | ~7.6 - 7.8 | Doublet | 2H |

| Aromatic (ortho to CN) | ~7.9 - 8.1 | Doublet | 2H |

| Amine (NH₃⁺) | ~8.5 - 9.5 (Broad) | Singlet | 3H |

Note: Exact chemical shifts can vary based on solvent and concentration.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the free base. Using electrospray ionization (ESI) in positive mode, the expected [M+H]⁺ ion for the free amine (C₉H₁₀N₂) would be observed.

-

Expected [M+H]⁺: 147.09 (for C₉H₁₁N₂⁺)

Application in Drug Development: DPP-4 Inhibition

(S)-4-(1-Aminoethyl)benzonitrile hydrochloride is a known intermediate in the synthesis of DPP-4 inhibitors.[7] These oral antihyperglycemic agents are a cornerstone of therapy for type 2 diabetes mellitus.[19]

Mechanism of Action

The therapeutic effect of DPP-4 inhibitors is mediated by the incretin system.[20]

-

Incretin Hormones: In response to food intake, intestinal L-cells and K-cells release incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[21]

-

Incretin Action: GLP-1 and GIP stimulate the pancreas to increase insulin secretion in a glucose-dependent manner and suppress the release of glucagon, which in turn reduces hepatic glucose production.[20][21]

-

DPP-4 Inactivation: The enzyme DPP-4 rapidly cleaves and inactivates GLP-1 and GIP, limiting their physiological half-life to only a few minutes.[20][22]

-

Inhibitor Effect: DPP-4 inhibitors block the active site of the enzyme, preventing the degradation of GLP-1 and GIP. This prolongs the action of endogenous incretins, leading to improved glycemic control.[22][23]

Caption: The DPP-4 inhibition pathway for glycemic control.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. The information below is a summary derived from typical Safety Data Sheets (SDS) and should be supplemented by a thorough review of the supplier-specific SDS before handling.[24][25][26][27][28]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[24][28]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[26][28] Avoid contact with skin and eyes.[24] Wash hands thoroughly after handling.[24][27]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][26]

GHS Hazard Information Summary:

| Code | Hazard Statement |

| H302 | Harmful if swallowed.[12][25] |

| H315 | Causes skin irritation.[12][25] |

| H319 | Causes serious eye irritation.[12][25] |

| H335 | May cause respiratory irritation.[12][25] |

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[25][26]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[24][28]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[24]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[24][28]

Conclusion

(S)-4-(1-Aminoethyl)benzonitrile hydrochloride is more than a catalog chemical; it is a precisely engineered tool for modern medicinal chemistry. Its value lies in its stereochemically defined structure, which enables the efficient and predictable synthesis of enantiomerically pure pharmaceuticals. A thorough understanding of its synthesis, characterization, and safe handling is essential for any research or development team aiming to leverage this key intermediate in their drug discovery pipeline. The methodologies and insights provided in this guide serve as a robust foundation for the successful application of this compound in creating next-generation therapeutics.

References

-

Chemical Technology Co.,LTD. * (S)-4-(1-AMinoethyl)benzonitrile HCl*. LookChem. Available from: [Link]

-

Appchem. (S)-4-(1-Aminoethyl)benzonitrile hydrochloride | 911372-80-0. Appchem. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Chiral Amines in Modern Pharmaceutical Synthesis. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlock Precision: The Role of Chiral Amines in Modern Pharmaceutical Synthesis. Available from: [Link]

-

ChemUniverse. (S)-4-(1-AMINOETHYL)BENZONITRILE HYDROCHLORIDE [Q00927]. ChemUniverse. Available from: [Link]

-

Shaoyuan Reagent. (S)-4-(1-Aminoethyl)benzonitrile hydrochloride. Reagent.com.cn. Available from: [Link]

-

PMC, NIH. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Examples of chiral amines in the pharmaceutical industry. ResearchGate. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. Available from: [Link]

-

PubChem. (S)-4-(1-Aminoethyl)benzonitrile hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

Endocrine Reviews. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Oxford Academic. Available from: [Link]

-

Wikipedia. Chiral resolution. Wikipedia. Available from: [Link]

-

Appchem. (S)-4-(1-Aminoethyl)benzonitrile hydrochloride | 911372-80-0 | C9H11ClN2. Appchem. Available from: [Link]

-

Reagent.com.cn. (S)-4-(1-Aminoethyl)benzonitrile hydrochloride. Reagent.com.cn. Available from: [Link]

-

Brieflands. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available from: [Link]

-

StatPearls, NCBI Bookshelf. Dipeptidyl Peptidase IV (DPP IV) Inhibitors. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Inhibitors of Dipeptidyl Peptidase 4. ResearchGate. Available from: [Link]

-

PMC, PubMed Central. Mechanism of Action of DPP-4 Inhibitors—New Insights. National Center for Biotechnology Information. Available from: [Link]

-

PMC, NIH. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Center for Biotechnology Information. Available from: [Link]

-

SpectraBase. Benzonitrile <4-hydroxy->, mono-TMS - Optional[MS (GC)] - Spectrum. SpectraBase. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (S)-4-(1-AMinoethyl)benzonitrile HCl, CasNo.911372-80-0 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 8. appchemical.com [appchemical.com]

- 9. chemuniverse.com [chemuniverse.com]

- 10. (S)-4-(1-Aminoethyl)benzonitrile hydrochloride_韶远试剂 [labgogo.com]

- 11. (S)-4-(1-AMinoethyl)benzonitrile HCl | 911372-80-0 [chemicalbook.com]

- 12. fluorochem.co.uk [fluorochem.co.uk]

- 13. Page loading... [guidechem.com]

- 14. appchemical.com [appchemical.com]

- 15. Benzonitrile, 4-(1-aminoethyl)- synthesis - chemicalbook [chemicalbook.com]

- 16. Chiral resolution - Wikipedia [en.wikipedia.org]

- 17. 4-(Aminomethyl)benzonitrile hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 18. (S)-4-(1-AMinoethyl)benzonitrile HCl(911372-80-0) 1H NMR [m.chemicalbook.com]

- 19. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 21. brieflands.com [brieflands.com]

- 22. researchgate.net [researchgate.net]

- 23. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 25. static.cymitquimica.com [static.cymitquimica.com]

- 26. fishersci.com [fishersci.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of 4-(1-Aminoethyl)benzonitrile Hydrochloride

This guide provides a comprehensive technical overview of 4-(1-Aminoethyl)benzonitrile hydrochloride, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular architecture, spectroscopic signature, synthesis, and functional relevance, moving beyond simple data presentation to explain the causal relationships that underpin its utility in modern medicinal chemistry.

Core Molecular Structure & Physicochemical Properties

4-(1-Aminoethyl)benzonitrile is a bifunctional molecule featuring a para-substituted benzene ring. Its hydrochloride salt form enhances stability and aqueous solubility, making it a convenient precursor for synthetic applications. The core structure consists of three key components: a benzene ring, a nitrile functional group, and a chiral 1-aminoethyl side chain. This specific arrangement of functional groups imparts a unique combination of electronic and steric properties that are pivotal to its reactivity and application.

The presence of a stereocenter at the α-carbon of the ethyl group means the compound exists as two enantiomers, (R)- and (S)-, as well as a racemic mixture. The specific stereoisomer used is often critical in drug development, where biological targets frequently exhibit stereospecific binding.

Key Physicochemical Data

Quantitative properties of this compound and its related isomers are summarized below. It is crucial to distinguish between this compound and its structural isomer, 4-(Aminomethyl)benzonitrile hydrochloride.

| Property | Value | Isomer/Analogue | CAS Number | Reference |

| Molecular Formula | C₉H₁₁ClN₂ | (R), (S), or Racemic | N/A | [1][2] |

| Molecular Weight | 182.65 g/mol | (R), (S), or Racemic | N/A | [2][3] |

| Appearance | White to off-white crystalline solid/powder | General | N/A | [4][5] |

| CAS Number | 911372-78-6 | (R)-enantiomer | (R)-enantiomer | [1] |

| CAS Number | 911372-80-0 | (S)-enantiomer | (S)-enantiomer | [2][6] |

| CAS Number | 86225-78-7 | Racemic Form (free base) | Racemic Form | [7] |

| Melting Point | 274-279 °C | 4-(Aminomethyl)benzonitrile HCl | 15996-76-6 | [8][9][10] |

| Solubility | Soluble in water, DMSO, Methanol | General | N/A | [4][5][9] |

Note: The melting point listed is for the common structural isomer 4-(Aminomethyl)benzonitrile hydrochloride, as specific data for the title compound is less prevalent. However, similar thermal stability is expected.

Structural Analysis

The molecule's functionality is a direct result of the interplay between its constituent parts.

-

Benzonitrile Core: The benzene ring provides a rigid scaffold. The para-disposed nitrile group (-C≡N) is a potent electron-withdrawing group via both induction and resonance. This electronic influence is critical, as the nitrile can act as a hydrogen bond acceptor or a bioisostere for carbonyl groups in interactions with biological targets.[11]

-

Chiral Aminoethyl Group: The -CH(CH₃)NH₂ group introduces a critical stereocenter. The primary amine is basic and, in the hydrochloride salt, exists as a protonated ammonium group (-NH₃⁺). This positive charge significantly influences the molecule's solubility and its ability to form ionic interactions or strong hydrogen bonds, which are fundamental to molecular recognition in biological systems.

Caption: 2D representation of this compound.

Spectroscopic Characterization Workflow

Confirming the molecular structure of a synthesized batch of this compound is paramount. The following protocols outline a self-validating system for structural elucidation using standard analytical techniques.

Caption: Standard workflow for spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer.[12]

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Expected signals are:

-

Aromatic Protons: Two doublets in the ~7.5-7.9 ppm range, characteristic of a para-substituted benzene ring. These protons form an AA'BB' system.

-

Methine Proton (-CH): A quartet around ~4.5 ppm, split by the adjacent methyl protons.

-

Ammonium Protons (-NH₃⁺): A broad singlet, typically downfield, whose chemical shift is concentration and solvent dependent.

-

Methyl Protons (-CH₃): A doublet around ~1.6 ppm, split by the adjacent methine proton.

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Expected signals include:

-

Nitrile Carbon (-C≡N): A signal in the ~118-122 ppm range.

-

Aromatic Carbons: Four signals in the ~128-150 ppm range. The carbon attached to the nitrile (ipso-carbon) will be distinct.

-

Methine Carbon (-CH): A signal around ~50-55 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, ~20-25 ppm.

-

Causality: The choice of solvent (e.g., DMSO-d₆) is crucial as it must fully dissolve the sample without obscuring key signals.[12] The 400 MHz field strength provides sufficient resolution to resolve the coupling between the methine and methyl protons, confirming the 1-aminoethyl fragment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Experimental Protocol (FT-IR):

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Obtain the spectrum using an FT-IR spectrometer.

-

Data Analysis: Identify characteristic absorption bands:

-

~2230 cm⁻¹: A sharp, strong absorption characteristic of the C≡N (nitrile) stretch.[13]

-

~2800-3100 cm⁻¹: Broad, strong absorptions corresponding to the N-H stretching of the ammonium (-NH₃⁺) group.

-

~3000-3100 cm⁻¹: C-H stretching from the aromatic ring.

-

~2850-2960 cm⁻¹: C-H stretching from the aliphatic methyl and methine groups.[13]

-

~1600, 1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

Causality: The KBr pellet method is chosen for solid samples to minimize interference from solvents. The sharp nitrile peak is a definitive diagnostic marker for this molecule, distinguishing it from analogues lacking this group.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the overall molecular formula.

Experimental Protocol (LC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or water.

-

Analysis: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

-

Data Analysis:

-

Parent Ion: In positive ion mode (ESI+), the expected base peak would correspond to the free base [M-Cl]⁺, with an m/z value for C₉H₁₀N₂.

-

Fragmentation: Key fragments may include the loss of the methyl group or cleavage at the benzylic position.

-

Synthesis Pathway: Reductive Amination

A common and efficient method for synthesizing 4-(1-Aminoethyl)benzonitrile is the reductive amination of 4-acetylbenzonitrile. This approach is widely used in pharmaceutical manufacturing due to its reliability and high yield.

Caption: Synthetic workflow via reductive amination.

Experimental Protocol (General Procedure):

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon), charge 4-acetylbenzonitrile, a suitable catalyst (e.g., an iridium or ruthenium complex), and a solvent such as methanol.[14]

-

Addition of Amine Source: Add an ammonia source, such as ammonium formate, which also serves as the hydride donor for the reduction.[14]

-

Reaction: Heat the mixture (e.g., to 60 °C) and stir for several hours until the reaction is complete, monitoring by TLC or LC-MS.[14]

-

Workup: After cooling, perform an aqueous workup. Typically, this involves adding a basic solution (e.g., 1 M KOH) to deprotonate the ammonium salt and extracting the free base product with an organic solvent like dichloromethane.[14]

-

Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a solvent like ether, to precipitate the hydrochloride salt.[15]

-

Isolation: Collect the precipitated solid by filtration and dry under vacuum to yield the final product.

Trustworthiness: This protocol is self-validating. The progress is monitored (Step 3), and the identity and purity of the final product must be confirmed using the spectroscopic methods outlined in Section 2.

Role in Drug Discovery & Development

This compound serves as a valuable building block for constructing more complex molecules with therapeutic potential. Its structural features are directly relevant to its function in medicinal chemistry.

-

Nitrile as a Pharmacophore: The nitrile group is a versatile pharmacophore. It is a key feature in several marketed drugs where it acts as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[11] For example, in non-steroidal aromatase inhibitors like letrozole, the nitrile group is essential for binding to the enzyme's active site and inhibiting its function, a key strategy in treating estrogen-dependent breast cancer.[11]

-

Chirality and Specificity: The chiral amine provides a handle for building stereospecific molecules, which is critical for optimizing efficacy and reducing off-target effects.

-

Synthetic Handle: The primary amine is a nucleophile, readily participating in reactions like amide bond formation, reductive amination, or substitution reactions to build larger molecular scaffolds.

Caption: Role as a building block in a drug discovery pipeline.

Safety & Handling

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as an irritant and is harmful if ingested or inhaled.

Hazard Identification: [3][8][16]

| Hazard Code | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Recommended Handling Procedures: [16][17][18]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. The material can be hygroscopic; storage under an inert atmosphere like argon is recommended.[16]

Conclusion

This compound is more than a simple chemical reagent; it is a precisely engineered molecular tool. Its value for researchers and drug developers lies in the combination of a rigid aromatic core, a versatile nitrile pharmacophore, and a chiral amine that provides a key point of attachment for building stereochemically defined molecules. A thorough understanding of its structure, confirmed through rigorous spectroscopic analysis, is the foundation for its successful application in the synthesis of novel chemical entities with therapeutic potential.

References

- 4-(Aminomethyl)benzonitrile hydrochloride Safety Data Sheet. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7vbKrdsWLMVWJdmE4YGAFrPqkFT4J6jDolOvUlBp0WSl5eZDTp754dLVirkkdk5P-qbsL8IX5ApnxfgJvbqhkJwiLpAKMW021ObdIPlQF4C6DytCKe22t56XNWHcaWHClgkY9LNmOt_eMGV4tVbg41EBx-YEiwmOiBw==]

- 4-(Aminomethyl)benzonitrile Hydrochloride Safety Data Sheet. TCI America. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAQ-kxBjBUNny71hZhdcuF1fi2zRC54HkhLX3IkZuLp352Q00eel3CB7Ttt6NaZsytypTZu-eG3IG9XlH3sKwCKU8DT6nRNOtm_lCV-yfafnzbEMa2wWuJD2b_Zqns6CxOfm-i23zN4_9VX7wgZvLoyVDvqu_4xOqQARs=]

- 4-(Aminomethyl)benzonitrile hydrochloride Safety Data Sheet. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5KFSwZ02UVpb9XY1A8-5vhA_jPBpd9Z3gqZSyGG4nQASi91_cnvTFj1yDi04tmqgdxfU73_ajthv9VENy5_B7f0FBFxNOxRI6gTw_98Jywo7unY63ZmLru-mWWI8ps1GrstH8UIVMWLFngQ7_CaKloxJmifiJ-XTCJQBumebi_Yfv_hOP36Q7RVE9COk=]

- 4-Aminobenzonitrile Safety Data Sheet. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlEKLpquqe5acSvij2QzssWzCQnCt9DxciX-6eVTwTIX3yYg36FX2NBw_kgZNl2fdyJjc5E9RYZwNDuNAvX7RoEFFbZeFrHu5uNdG2fSfm7FPEflIiyUGGBJ64RQtmVDQZLT6riEcc2b4JM7PMJuuEOCSfZSzpZaP6TUpvsJ11I5_ACH7uW6_mF2OEUqtoimC9l]

- Electronic Supplementary Information for Synthetic Procedures. The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJSYsVivaNb1XAnkrAbFAGtAogs_fWrojrR6eWNIGPN8hz678vcypbWmJBYlRdJvE8_v-1uR9-7z7JThHAMpudeiWhT5nDOp5CktiI0oookxvDb5s6YXmCx6ylOqpLH8PIhDJ06QeovvQkCqXDmHZGjH6zc4omII8=]

- Safety Data Sheet. MilliporeSigma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcR_9GfKoo-yvANHY5bbO7zkOXc04nFPEPA85vvzVLyWdhTclHbZwh3J2yRZjXAGcq2SDEvX1o3rr3SC1DSisan08GpI9-2EE9CURrisTxRhjOghLbz8OCYC7PcxncJQ7tnfcpVqdfw7Bh667a]

- Benzonitrile, 4-(1-aminoethyl)- Introduction. ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6Ypn5D4D6jb6EC49gMb2rl0i6lCTQHqAa0qrYT3_8WSG_FX7qoVt4BVgz-DHM09bG9G3KfHjCtDg_TMQAJkD18pYaZ-mfUwtWO-il9CCPH1V3lJeXNdAbjFWSVUdoAbGmRo8QH6qoAIyRmKgg_3aigKrznUvnWQ==]

- 4-(2-Aminoethyl)benzonitrile hydrochloride. PubChem, National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuXZFk_zjwb10G3ATojxwWl-m73PhcqxbelSQungKOpuz7mfNs_Pq-qdZje4WdrV7b3SVHHksntIPvfo2BCxOPSxayg361iLYFVBLPA-lHYsGNgPf1dvQ2dAhe3CPwwVYOqCHsAbdMjhs2QYtk4uSux1rpm8U5HsJmStnsnxKEDyGu1wObEymNcpY2X-tIPw==]

- (R)-4-(1-Aminoethyl)benzonitrile hydrochloride. Bide Pharmatech Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN_V9-OALS0dvblekjXGx47Rt_4w3DIGXV5BIvrMtEy-GFxu9WJnEghAphkKB2PLww27XS7gOAkxsEMjofUpnDgfyp8es3USgDnJkl4Z93R8mFmIu-dthB1kURQqK0s439Q1NLoBxjlAMIMd7FMsjaXo2rEKVmYTdOGNTnV6VoUT5Dzi-9IZvA6MO5V-6Bo26QzxnCMfOQvlrDIxIMyvsptfA5rdg47Ah7MrfRIjYIsHJqZ3jJdA==]

- 4-(AMINOMETHYL)BENZONITRILE HCL - Physico-chemical Properties. ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQSIOmf5uxEtSR-nF1wC_jZRleGPhEPiG7XcbmUkE1oH8QBsz1hhxsA21eNCf_Vcnxq4HbMCb4iJlMkg6CjzOkcZ9AHEksF8kDZz4vHyVHUcv7nbXS_B0LNvx8xsrR3D2YUhF9n23e3NzkVWkyv1mngPbPLBtB1L1Wrak=]

- (S)-4-(1-AMINOETHYL)BENZONITRILE HYDROCHLORIDE. ChemUniverse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH93xA6fBM70yueZEhNCPjn-ZtKfbkYYG7um9jy3nJcdoCjmrrPSyi-VxUHLGBS4bHKp42fVchzfj22LFVORkRmJ_ArMOWmXND9qTLkDWX4vAWRtoh7B3wVLafa9Iw0xfy2v7qqxAd-t8o98J0V84OE1_gEu9ElTgxRJJakRLDEm-t5n68YP-y0T55pxacgNQ==]

- Benzonitrile, 4-(1-aminoethyl)- synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNICj4_S-eHnhxwBDZmtsAC6jAswAkkONjU_S-U8x7tiUhDkRBeRj7Vv_CXPGC1IcK_9DoN4JUegf3rzGzmcQxZt8lOJZ2OHf86TXcHFZwd2Ja3rYdVEPlmKwO5g-JTn56ghDdfslAxUwC-ezN4WiALN9SK7DHbSdBJ9UyDkEXshs=]

- (S)-4-(1-Aminoethyl)benzonitrile hydrochloride. PubChem, National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg7XMuBNlJmOi-Rg2w0PTGofk0humitjy9cNMU2-Sw5M-dcjEqpAQa3usHfF9bjNnIUmMpPtqyqPYf5IEw-1TfuvKeb0UIgCg65knMQni-28YY0VTbB0WI7AwvQz5oqzczWuke005Hny5kNB5t]

- 4-(Aminomethyl)benzonitrile hydrochloride 97%. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4iOIECRFdiHunhjZEMe70a3doM57DAz0XP9QgWejzP0d_ojP0q3i5yXB78e8yXWQ_zsTHOTyuKeM2G97imrWul9MNbwCOFVfbsLXDr-2vIyuwGA6_5wTuwVDBj8B2ZldWZX3hZUWiAhxn9mNMhBtq5i0jUg==]

- 4-(1-AMINOETHYL)BENZONITRILE HCL. Fluorochem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBEv1m-hcFPE77Oy9rZfEWbK3xe1lHWGsiheft2R8KFl6aKrq-ipyn-Yp-Fv_gw_Rj2fuBijnpWhs7GoBwKIEMyCj79DzIqqXeW3FisW6QBnNZztEvv7g4s7E4BesF69kjKPs=]

- CAS 15996-76-6: 4-(Aminomethyl)benzonitrile hydrochloride. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_jHleiy48HgAM8kjFGbPgXyk1lKzLW4TJBTaGCjEaa7H04Ba4lqrKEQx693hPr9eTbKtAafiZhty6LrsUt4prrnfFv-HW4Ryk6EXc2FPuOwe5pdSmNJI6doGwSU1kXd_GVNU=]

- (R)-4-(1-Aminoethyl)benzonitrile hydrochloride. CHIRALEN. [URL: https://vertexaisearch.cloud.google.

- 4-(1-Aminoethyl)benzonitrile. Clearsynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7KP3x6da-adYdYa0sxMML2YwTBlCeTt956t79usoT9ARWR2mX2qoC682S7Q91JQnHDZajZrJUR71J6_i91Jn8p5kZKZ5EPCq1-Udqkamd6TrVFXz6y7xpDo-N01RYH9zx6aN8pe4b9QWhe23OvzDghj6Bbr_t]

- Benzonitrile, 4-amino- - NIST Chemistry WebBook. National Institute of Standards and Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO-RGugcpWop2qBEgd_tQAszqZrkHcPjioulFMk1FWSwJCxMLAuygM-Ci-t_o0_azaJGy78ZUSOpxozilTy5ADDXU4KDqbNPVhtF6OHhnsxeZX7fG5p4JDBta_Lo-SjXQ8LeZ-_5K9chTDLXfSi2uxd6jZXQ==]

- (S)-4-(1-Aminoethyl)benzonitrile hydrochloride. Appchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8wwIjsUgebk6a0F47GadUEXSo9hI1YlpTkcuB4V5pOCgMkp3PzqTpjSpLNwq1Zd1BfDHR2dMJhTzUtjtXnEPCGAvy_eZM-8_7Tt8pyu6gO9u2nVzyQ4Ntr_lQ3OClw6MiZQKEMYyr1UkXANmh0-vmCvAdrQ9pIYwGb941zGo-GP9F8QwaSDpMv7aenViph7L4MBkTV1uz-MonwmfCdyMzMUZm1f0zH4dMN6mYhm6Dj_z_dFhPV_sG6tSVk4YB83ULHPXsy3zxWmmX_lcBIC7MRbhrwPtXp-2A_I2ARW5m88pGHYRZ5KcBS9Ia0g==]

- Chemical structure of benzonitrile derivatives b) FT-IR absorption spectra. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsAV4vG7D-X_kn0t1xehJw3cb9j0rqXeJk-M3FATEhH8F9h_AoTe0D5D1FbvYxSNk2nCvxH4a7n3jXXuYOpaAnJUIhGSd7pVIM5ouY_eHUSMkX-3JgKVJUEkChJyWhy-mow-Pl-O2gBLgb15pN4LiT-436i7A2cSrWwtVaCzQgbxOp1BFUDJ24shPdmMQPXGox-tVecTzD9G__GcjQC8xePaqGK-doIaeGO9y937MHqbfReH2jfyvoOOk=]

- 4-Aminobenzonitrile(873-74-5) IR Spectrum. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEdtO8bsvcebg-d5pRFKcWeeMIsWPFccpl40Bdx3hHyXhiM6nzE51QBChDuEM-i4q_6_W88-h0x765Cmdc9qle9hK634VYC4hV6fk0JHrCYcvSqe9a6-TsT23wrJz973rwP-Q5W2UarTHZP1ZALLgbmM_x]

- (S)-4-(1-Aminoethyl)benzonitrile hydrochloride. Reagent.com.cn. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW098Vpcqh3Ph4XAe9bNtjmkYyMYM1Wh5_Qy2mA-1Sdt3iwd6WvRVyO4LlKSyHe-wGabjz5g32T-i1l-_iNXISejcYaqWN0i_ESHXI4_170xNRIw8s8MIvcvYLH0d5eAsznMzaYIO7z5OXxfiLaMbsbGApUbOoW2HTuRNT]

- (S)-4-(1-Aminoethyl)benzonitrile hydrochloride. Reagent.com.cn (Source: Yuan-Ye). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP_OSziFydxWj1Cyge4ooA3osFg3pC-lBk9EPOk9VbZqeIqNDcb0tDA7Mf5T9WUZnXxlUEORxVv9eBPUqKxIiZbfZzU4zenjWq0nXKTrSXPhgxuWKS9T2dRtIu2sf5hfILE92XLwWEz29O1sQ1BVeK-irBkGuBYPOJcPM=]

- 4-(Aminomethyl)benzonitrile hydrochloride synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0XASG_lFIdoUVWYuUnCxchV20J0HugxvSKhy0OIWDvvAC32hPl4vOgEKcuweqvJHXRwdZTG_GlxJf2NqnmFhB8J39zbJacQmMcjwbq0oJhpGDU3quwyp5LtgTHZTGuqUDxSbqIl3sS9d_i-i1ft8GhfFFD_WHdfB5_1XDTHzsPPbuJqnRhefpa81ppOcM]

- (S)-4-(1-Aminoethyl)benzonitrile hydrochloride. Reagent.com.cn (Source: Shaoyuan). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_qEtW-CcBAL56jzRRKDePeNOm7_UXC0poSWj5Xa59hMtagh_NnV64AqWF7WOlmfPKqby0HDwHd7etG9ekud-hIvIjvgIfjv2GvYQaGCEnS7DthXJkG2hRZdnzEcTasIXxVit2ng2HVekX1rsKds9ANw9TAlMLM6s2JabOjw==]

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry / ACS Publications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2952577/]

- 4-(Aminomethyl)benzonitrile hydrochloride (97%). Amerigo Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIrSfctRQaxmPhXJfIq6bdoOK-fJuqZ_GdHLShl8hhVtfRA4SLH6Hn8NGRY_smOP9sseBfMMBJicdMzmOlpfAwLSgn_0AJRvzPCUOsPFXSJHKlJ6p3L6gh3ZGNk2WBdNdbIFbyKdinWEkxgYZVeokEEj2366psMlpVGn2ofdYsN8AHShxeBt6vku7UeCpZxqfJ18UbkXHfHA==]

Sources

- 1. (R)-4-(1-Aminoethyl)benzonitrile hydrochloride, CasNo.911372-78-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 4-(2-Aminoethyl)benzonitrile hydrochloride | C9H11ClN2 | CID 45789187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. CAS 15996-76-6: 4-(Aminomethyl)benzonitrile hydrochloride [cymitquimica.com]

- 6. appchemical.com [appchemical.com]

- 7. clearsynth.com [clearsynth.com]

- 8. fishersci.no [fishersci.no]

- 9. chembk.com [chembk.com]

- 10. 4-(氨基甲基)苯腈 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Benzonitrile, 4-(1-aminoethyl)- synthesis - chemicalbook [chemicalbook.com]

- 15. 4-(Aminomethyl)benzonitrile hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 18. fishersci.com [fishersci.com]

Commercial availability of 4-(1-Aminoethyl)benzonitrile hydrochloride

An In-depth Technical Guide to the Commercial Availability of 4-(1-Aminoethyl)benzonitrile Hydrochloride

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Chiral Building Block

This compound is a chiral amine building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a primary amine on a benzylic stereocenter and a synthetically versatile nitrile group, makes it a valuable precursor for a wide array of complex molecular targets. The nitrile moiety can serve as a key pharmacophore, acting as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups, a strategy frequently employed in drug design.[1][2] This guide provides a comprehensive analysis of the commercial landscape for this compound, offering insights into supplier evaluation, quality control, and strategic applications to empower researchers in their procurement and experimental workflows.

Core Chemical and Physical Properties

A foundational understanding of the compound's properties is critical for its effective use. As a chiral compound, it is commercially available as individual enantiomers, (R) and (S), and occasionally as the racemic mixture. Each form has a distinct CAS number, which is crucial for accurate procurement.

| Property | Description |

| Chemical Name | This compound |

| Synonyms | (R/S)-alpha-Amino-p-tolunitrile hydrochloride |

| CAS Numbers | (R)-enantiomer: 911372-78-6[3] (S)-enantiomer: 911372-80-0[4][5][6] Racemic: 1177316-44-7[7] |

| Molecular Formula | C₉H₁₁ClN₂[3][5][6] |

| Molecular Weight | 182.65 g/mol [4][5][6] |

| Typical Appearance | White to off-white or pale cream crystalline solid/powder. |

| Purity (Typical) | Commercially available in purities ranging from 95% to >99%.[3][4][8] |

| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperatures range from 2-8°C to room temperature, often under an inert atmosphere.[3][8] |

Commercial Availability and Supplier Analysis

This compound is readily available from a multitude of chemical suppliers, catering primarily to the research and development sector. The choice of supplier should be a deliberate process, weighing factors such as enantiomeric purity, batch-to-batch consistency, available documentation (Certificate of Analysis, SDS), and lead times. Below is a comparative summary of offerings from various vendors.

| Supplier | Enantiomer Offered | CAS Number | Purity | Available Pack Sizes |

| Bide Pharmatech | (R) | 911372-78-6 | 95+% | 250 mg |

| ChemUniverse | (S) | 911372-80-0 | 97% | 100 mg, 250 mg, 1 g |

| CHIRALEN | (R) | 911372-78-6 | 99% | 100 mg, 250 mg, 1 g, 5 g |

| Fluorochem | Racemic | 1177316-44-7 | Not specified | 100 mg, 250 mg, 1 g, 5 g |

| Appchem | (S) | 911372-80-0 | Not specified | Quote-based |

Note: This table is a representative sample and not exhaustive. Pricing and stock levels are subject to change. All listed products are generally intended for research and development purposes only.[9]

Workflow for Supplier Qualification

Selecting the right supplier is a critical step that can impact experimental outcomes and project timelines. The following decision-making workflow is recommended.

Caption: Supplier qualification decision workflow.

Synthetic Context and Potential Impurities

Understanding the synthetic origin of a building block provides insight into potential impurities. A common route to 4-(1-Aminoethyl)benzonitrile is the reductive amination of 4-acetylbenzonitrile.

Caption: Reductive amination synthesis pathway.

This process can introduce impurities such as unreacted starting material (4-acetylbenzonitrile), the corresponding secondary amine, or the alcohol byproduct from ketone reduction. Awareness of these possibilities is crucial when developing analytical methods for quality control. A published method utilizes a Cp*Ir catalyst with ammonium formate and acetic acid to achieve this transformation with high yield.[10]

Applications in Drug Discovery and Chemical Biology

The benzonitrile motif is a privileged structure in medicinal chemistry.[11] It is found in over 30 approved pharmaceutical agents and serves various roles, from a metabolically stable polar group to a key binding element that interacts with biological targets.[1]

-

Kinase Inhibition: The nitrile group is often used in kinase inhibitors to form critical hydrogen bonds in the ATP-binding pocket.

-

Enzyme Inhibition: As a bioisostere for a carbonyl group, the para-substituted nitrile is essential for the activity of non-steroidal aromatase inhibitors like Fadrozole, used in cancer therapy.[1]

-

α-Amino Nitriles: This specific structural class has been successfully developed as reversible inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV) for the treatment of diabetes.[1]

-

Synthetic Handle: 4-(Aminomethyl)benzonitrile hydrochloride (a close structural analog) has been used to synthesize fluorescent-labeled bisbenzamidines for biomedical studies and to modify alginate hydrogels for cell engineering applications.[12]

The presence of a chiral amine center in 4-(1-Aminoethyl)benzonitrile allows for the stereospecific synthesis of drug candidates, which is critical for optimizing potency and reducing off-target effects.

Quality Control and Experimental Protocols

Independent verification of a starting material's identity and purity is a cornerstone of scientific integrity. The following protocols provide a framework for in-house validation.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative assessment of purity and detects potential impurities.

-

System: A standard HPLC system with UV detection.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR)

¹H NMR confirms the chemical structure of the compound.

-

Solvent: Deuterated methanol (CD₃OD) or Dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of the deuterated solvent.

-

Expected Spectrum (in CD₃OD, approximate shifts):

-

~7.8 ppm (d, 2H): Aromatic protons ortho to the nitrile group.

-

~7.6 ppm (d, 2H): Aromatic protons meta to the nitrile group.

-

~4.6 ppm (q, 1H): Methine proton (CH) adjacent to the amine and aromatic ring.

-

~1.7 ppm (d, 3H): Methyl protons (CH₃).

-

The amine protons (NH₂) may appear as a broad singlet or may exchange with the solvent.

-

Protocol 3: Safety and Handling Procedures

Adherence to safety protocols is mandatory. Information is derived from representative Safety Data Sheets (SDS).[13][14][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[13][15]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14][15] Avoid contact with skin and eyes.[15] Wash hands thoroughly after handling.[13][14]

-

First Aid (General):

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[14]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13][14]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[13][14]

-

-

Disposal: Dispose of contents and container in accordance with local, state, and federal regulations.

Conclusion

This compound is a commercially accessible and highly valuable chiral building block for drug discovery and development. Its utility is rooted in the strategic combination of a chiral primary amine and a versatile benzonitrile moiety. While numerous suppliers offer this compound, researchers must conduct thorough due diligence, including the evaluation of purity, documentation, and logistics, to ensure the quality and consistency of their starting materials. The implementation of in-house analytical verification and strict adherence to safety protocols are paramount for successful and reproducible scientific outcomes. As the demand for stereochemically complex and novel therapeutics continues to grow, the importance of such strategic building blocks in the medicinal chemist's toolkit is set to increase.

References

-

(R)-4-(1-Aminoethyl)benzonitrile hydrochloride CAS NO.911372-78-6. LookChem. [Link]

-

(S)-4-(1-AMINOETHYL)BENZONITRILE HYDROCHLORIDE [Q00927]. ChemUniverse. [Link]

-

(S)-4-(1-Aminoethyl)benzonitrile hydrochloride. Shaoyuan reagent - China Reagent Network. [Link]

-

(S)-4-(1-Aminoethyl)benzonitrile hydrochloride | 911372-80-0. Appchem. [Link]

-

(S)-4-(1-Aminoethyl)Benzonitrile Hydrochloride, 97% Purity, C9H11ClN2, 1 gram. LabAlley. [Link]

-

(S)-4-(1-AMinoethyl)benzonitrile HCl. Chemical Technology Co.,LTD. [Link]

-

4-(2-Aminoethyl)benzonitrile hydrochloride. PubChem, National Library of Medicine. [Link]

-

Analytical Methods. RSC Publishing. [Link]

-

4-(Aminomethyl)benzonitrile hydrochloride (97%). Amerigo Scientific. [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. National Center for Biotechnology Information. [Link]

-

Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (eds F. D. King and W. T. Purcell). National Center for Biotechnology Information. [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-4-(1-Aminoethyl)benzonitrile hydrochloride, CasNo.911372-78-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. (S)-4-(1-Aminoethyl)benzonitrile hydrochloride_韶远试剂 [labgogo.com]

- 6. appchemical.com [appchemical.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. aoen.lookchem.com [aoen.lookchem.com]

- 9. calpaclab.com [calpaclab.com]

- 10. Benzonitrile, 4-(1-aminoethyl)- synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. 4-(氨基甲基)苯腈 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 14. fishersci.com [fishersci.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

The Strategic Role of 4-(1-Aminoethyl)benzonitrile Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, bifunctional scaffolds that offer precise control over stereochemistry and versatile reactivity are of immense value. This technical guide provides an in-depth exploration of 4-(1-Aminoethyl)benzonitrile hydrochloride, a chiral aminonitrile that has emerged as a critical intermediate in the synthesis of high-value pharmaceutical compounds. We will dissect its physicochemical properties, delve into its pivotal role as a synthetic precursor, and present detailed experimental methodologies. The narrative will be anchored in the context of its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, exemplified by the once-weekly treatment for type 2 diabetes, Omarigliptin (MK-3102). This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their synthetic endeavors.

Introduction: The Significance of Chiral Aminonitriles in Drug Design

The convergence of a primary amine and a nitrile group within a single molecular entity, as seen in 4-(1-Aminoethyl)benzonitrile, presents a compelling proposition for medicinal chemists. This bifunctional arrangement offers a unique set of properties and synthetic handles that are highly sought after in the construction of complex, biologically active molecules.[1]

-

The Amine Moiety: The primary amine serves as a crucial pharmacophoric element, capable of forming key hydrogen bonds and salt bridges with biological targets.[1] Its basicity allows for modulation of physicochemical properties such as solubility and oral bioavailability. Furthermore, it provides a reactive site for a wide array of chemical transformations, including amide bond formation, reductive amination, and alkylation, enabling the facile introduction of molecular diversity.[1]

-

The Nitrile Group: The nitrile functionality is a versatile synthetic precursor that can be transformed into other important functional groups, such as primary amines, carboxylic acids, and amides.[2] In the context of drug-target interactions, the nitrile group can act as a hydrogen bond acceptor and its linear geometry allows it to probe narrow hydrophobic pockets within an active site.[3][4] Notably, in certain classes of enzyme inhibitors, the nitrile group can function as a "warhead," undergoing reversible covalent interaction with active site residues, leading to potent and durable inhibition.

The presence of a chiral center at the ethyl bridge in 4-(1-Aminoethyl)benzonitrile introduces the critical element of stereospecificity, which is fundamental to modern drug design. The (R) and (S) enantiomers can exhibit profoundly different pharmacological activities and metabolic profiles.

Physicochemical and Structural Properties

This compound is a white to off-white solid. The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in a variety of reaction conditions.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₁ClN₂ | [5][6] |

| Molecular Weight | 182.65 g/mol | [7] |

| Appearance | White to off-white solid | [2] |

| Chirality | Exists as (R) and (S) enantiomers | [6][8] |

| CAS Numbers | (S)-enantiomer HCl: 911372-80-0(R)-enantiomer HCl: 911372-78-6 | [5][6] |

| Purity | Typically ≥97% | [7] |

| Storage | Store in a cool, dry place | [5][6] |

Core Application: A Key Building Block for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent application of chiral aminonitriles is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a serine protease that plays a critical role in glucose homeostasis.[1][3][9][10] Inhibition of DPP-4 prolongs the action of incretin hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner. This mechanism has been successfully targeted for the treatment of type 2 diabetes.

Case Study: The Synthesis of Omarigliptin (MK-3102)

Omarigliptin (MK-3102) is a long-acting, once-weekly DPP-4 inhibitor approved for the treatment of type 2 diabetes.[9][11] The molecular architecture of Omarigliptin features a core structure that can be retrosynthetically traced back to a chiral 4-(1-aminoethyl)phenyl moiety. While many patented synthetic routes to Omarigliptin exist, they often converge on key intermediates where the structural essence of 4-(1-Aminoethyl)benzonitrile is evident.[1][8][10]

The following diagram illustrates a generalized synthetic workflow for a key intermediate of Omarigliptin, highlighting the incorporation of the 4-(1-aminoethyl)phenyl substructure.

Caption: Generalized synthetic workflow for an Omarigliptin intermediate.

Mechanism of Action of Omarigliptin

Omarigliptin functions as a competitive and reversible inhibitor of the DPP-4 enzyme.[12][13] The aminonitrile-derived portion of the molecule is crucial for its interaction with the active site of the enzyme.

The following diagram depicts the mechanism of DPP-4 inhibition.

Caption: Mechanism of action of DPP-4 inhibitors like Omarigliptin.

Pharmacological Data for Omarigliptin

The potency and selectivity of Omarigliptin underscore the successful application of its molecular design, which is rooted in the strategic use of its chiral aminonitrile-related precursor.

| Parameter | Value | Reference |

| DPP-4 IC₅₀ | 1.6 nM | [12][13][14] |

| DPP-4 Kᵢ | 0.8 nM | [12][13] |

| Selectivity | >10,000-fold over other proteases (QPP, FAP, PEP, DPP8, DPP9) | [12] |

Experimental Protocols

While the direct synthesis of Omarigliptin is a multi-step process covered by extensive patent literature, a representative experimental protocol for a key reaction type involving a precursor structurally similar to 4-(1-Aminoethyl)benzonitrile is reductive amination. The following is a generalized procedure based on established chemical principles for such transformations.

Protocol: Reductive Amination for the Synthesis of a DPP-4 Inhibitor Intermediate

Disclaimer: This protocol is for illustrative purposes and should be adapted and optimized based on the specific substrates and laboratory conditions. Appropriate safety precautions must be taken.

Materials:

-

Protected chiral 4-(1-aminoethyl)phenyl derivative (1.0 eq)

-

Functionalized pyranone (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or nitrogen atmosphere

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, add the protected chiral 4-(1-aminoethyl)phenyl derivative and the functionalized pyranone.

-

Dissolve the starting materials in anhydrous dichloromethane.

-

Stir the solution at room temperature for 30 minutes to allow for imine formation.

-

Carefully add sodium triacetoxyborohydride in portions to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired Omarigliptin precursor.

Safety and Handling

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15][16] Work should be conducted in a well-ventilated fume hood.[15][16] In case of contact with skin or eyes, rinse immediately with plenty of water.[2][15][17] Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.[2][15][17]

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its bifunctional nature, coupled with its inherent chirality, provides a versatile and powerful platform for the synthesis of complex and highly active pharmaceutical agents. The successful development of the DPP-4 inhibitor Omarigliptin serves as a compelling case study, illustrating how the unique attributes of this aminonitrile building block can be leveraged to create a best-in-class therapeutic. As the demand for more sophisticated and targeted therapies continues to grow, the importance of such well-defined and versatile chemical intermediates will undoubtedly increase, ensuring that this compound remains a valuable tool in the arsenal of the modern medicinal chemist.

References

-

Peng, F., Chen, Y., Chen, C., Dormer, P. G., Kassim, A., McLaughlin, M., Reamer, R. A., Sherer, E. C., Song, Z. J., Tan, L., Tudge, M. T., Wan, B., & Chung, J. Y. L. (2017). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. The Journal of Organic Chemistry, 82(17), 9023–9029. Available at: [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]

-

Chemical Technology Co.,LTD. (n.d.). (S)-4-(1-AMinoethyl)benzonitrile HCl. Retrieved from [Link]

-

Bide Pharmatech Ltd. (n.d.). (R)-4-(1-Aminoethyl)benzonitrile hydrochloride CAS NO.911372-78-6. Retrieved from [Link]

-

Magnin, D. R., Robl, J. A., Sulsky, R. B., Augeri, D. J., Huang, Y., Simpkins, L. M., Taunk, P. C., Betebenner, D. A., Robertson, J. G., Abboa-Offei, B. E., Wang, A., Cap, M., Xin, L., Tao, L., Sitkoff, D. F., Malley, M. F., Gougoutas, J. Z., Khanna, A., Huang, Q., … Hamann, L. G. (2004). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. Journal of Medicinal Chemistry, 47(10), 2587–2598. Available at: [Link]

-

Li, Z., Li, Y., Liu, H., Wang, Y., & Zhu, W. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1530–1553. Available at: [Link]

-

ChemUniverse. (n.d.). (S)-4-(1-AMINOETHYL)BENZONITRILE HYDROCHLORIDE [Q00927]. Retrieved from [Link]

-

PubChem. (n.d.). Pharmaceutical composition. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

-

Exploring Chemical Synthesis: The Role of Nitriles in Pharma. (n.d.). Retrieved from [Link]

-

ChemUniverse. (n.d.). (S)-4-(1-AMINOETHYL)BENZONITRILE HYDROCHLORIDE. Retrieved from [Link]

-

Chung, J. Y. L., Scott, J. P., et al. (2015). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development, 19(11), 1760–1768. Available at: [Link]

-

PubChem. (n.d.). 4-(2-Aminoethyl)benzonitrile hydrochloride. Retrieved from [Link]

-

AdooQ Bioscience. (n.d.). MK-3102. Retrieved from [Link]

Sources

- 1. EP2997008B1 - Process for the preparation of key intermediates of omarigliptin - Google Patents [patents.google.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN105399744A - Synthetic method for omarigliptin - Google Patents [patents.google.com]

- 5. Synthesis Process Of Omarigliptin Intermediate CAS 951127-25-6 China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 6. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. | Semantic Scholar [semanticscholar.org]

- 7. WO2015031228A1 - Oral pharmaceutical formulation of omarigliptin - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. adooq.com [adooq.com]

- 13. selleckchem.com [selleckchem.com]

- 14. caymanchem.com [caymanchem.com]

- 15. fishersci.com [fishersci.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

An In-depth Technical Guide to 4-(1-Aminoethyl)benzonitrile Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Aminoethyl)benzonitrile hydrochloride is a chiral organic compound that has emerged as a significant building block in medicinal chemistry and drug discovery. Its structure, featuring a benzonitrile moiety and a chiral aminoethyl group, makes it a versatile intermediate for the synthesis of a wide range of complex molecules with potential therapeutic applications. The presence of the nitrile group, a key pharmacophore in many drugs, and a stereocenter offers the opportunity for developing enantiomerically pure pharmaceuticals, which is crucial for optimizing efficacy and minimizing side effects. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Historical Context and Discovery

The development of chiral amines and benzonitrile-containing compounds is deeply rooted in the evolution of stereochemistry and medicinal chemistry. The recognition of molecular chirality by Louis Pasteur in the 19th century laid the groundwork for understanding the profound impact of stereoisomerism on biological activity. Benzonitrile derivatives, on the other hand, have a long history as versatile intermediates in organic synthesis.

While the specific discovery of this compound is not prominently documented in seminal publications, its emergence is a logical progression in the quest for novel pharmaceutical building blocks. The synthesis and exploration of chiral aminobenzonitriles have been driven by the need for structurally diverse and stereochemically defined scaffolds for the development of new therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.

Physicochemical Properties

This compound is a white to off-white solid. The presence of both a polar amine hydrochloride and a nitrile group influences its solubility and reactivity.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClN₂ | [1][2][3] |

| Molecular Weight | 182.65 g/mol | [4][5][6] |

| CAS Number (Racemic) | 1177316-44-7 | [3] |

| CAS Number ((S)-enantiomer) | 911372-80-0 | [2][4][7] |

| CAS Number ((R)-enantiomer) | 911372-78-6 | [8][9] |

| Appearance | White to off-white solid | [10] |

| Storage | 2-8°C, protect from light | [10] |

Note: Specific values for melting point and solubility are not consistently reported in publicly available literature and may vary depending on the specific enantiomeric form and purity.

Synthesis and Chiral Resolution

The synthesis of this compound typically involves a multi-step process, starting from readily available precursors. A common synthetic route begins with the reductive amination of 4-acetylbenzonitrile. The resulting racemic amine is then resolved into its constituent enantiomers, followed by the formation of the hydrochloride salt.

Experimental Protocol: Synthesis of Racemic 4-(1-Aminoethyl)benzonitrile

This protocol is adapted from methodologies described in the patent literature[11].

Materials:

-

4-acetylbenzonitrile

-

Ammonium formate

-

Methanol

-

Catalyst (e.g., Cp*IrCl(N-(phenyl(pyridin-2-yl)methyl)methanesulfonamide)complex)

-

Acetic acid

-

Dichloromethane

-

1 M Potassium hydroxide (KOH) solution

-

Anhydrous sodium sulfate

Procedure:

-

In a Schlenk flask under an inert atmosphere, charge the catalyst.

-

Add methanol, 4-acetylbenzonitrile, ammonium formate, and acetic acid to the flask.

-

Stir the mixture at 60°C for 4 hours.

-

After the reaction is complete, concentrate the solvent under reduced pressure.

-

To the residue, add 1 M KOH solution and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain racemic 4-(1-aminoethyl)benzonitrile.

Experimental Protocol: Chiral Resolution of Racemic 4-(1-Aminoethyl)benzonitrile

The separation of enantiomers is a critical step and is often achieved through diastereomeric salt formation using a chiral resolving agent, such as tartaric acid[12][13][14].

Materials:

-

Racemic 4-(1-Aminoethyl)benzonitrile

-

(+)-Tartaric acid (for resolution of the (S)-enantiomer) or (-)-Tartaric acid (for resolution of the (R)-enantiomer)

-

Methanol

-

50% aqueous Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the racemic 4-(1-Aminoethyl)benzonitrile in hot methanol.

-

In a separate flask, dissolve an equimolar amount of the chosen enantiomer of tartaric acid in hot methanol.

-

Combine the two solutions and allow the mixture to cool slowly to room temperature, then further cool in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with cold methanol.

-

To liberate the free amine, dissolve the diastereomeric salt in water and basify with 50% NaOH solution.

-

Extract the enantiomerically enriched amine with diethyl ether.

-

Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the desired enantiomer of 4-(1-Aminoethyl)benzonitrile.

Experimental Protocol: Formation of the Hydrochloride Salt

The final step involves the conversion of the chiral amine to its hydrochloride salt to improve stability and handling.

Materials:

-

Enantiomerically pure 4-(1-Aminoethyl)benzonitrile

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride (gas or solution in ether)

Procedure:

-

Dissolve the enantiomerically pure amine in anhydrous diethyl ether.

-

Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (typically in the 7-8 ppm region), a quartet for the methine proton (CH), a doublet for the methyl protons (CH₃), and broad signals for the amine protons (NH₂), which may exchange with D₂O. The hydrochloride salt form would likely show a downfield shift for the protons adjacent to the ammonium group.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the nitrile carbon (typically around 118-120 ppm), the methine carbon, and the methyl carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the nitrile group (C≡N stretch, around 2220-2240 cm⁻¹), the amine group (N-H stretch, around 3300-3500 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₉H₁₀N₂) and fragmentation patterns characteristic of the loss of methyl and amino groups.

Applications in Drug Discovery and Development

This compound serves as a crucial chiral building block in the synthesis of various pharmaceutical agents. The benzonitrile moiety is a known bioisostere for other functional groups and can participate in key interactions with biological targets. The chiral amine provides a handle for introducing stereospecificity, which is often a critical determinant of a drug's pharmacological profile.

Although specific marketed drugs directly incorporating this fragment are not widely publicized, its presence in patent literature suggests its use in the discovery and development of novel therapeutics in areas such as:

-

Enzyme Inhibitors: The nitrile group can act as a warhead or a key binding element in the active site of enzymes.

-

Receptor Modulators: The overall scaffold can be elaborated to create ligands for various G-protein coupled receptors (GPCRs) and ion channels.

-

Heterocyclic Chemistry: The amine and nitrile functionalities are versatile handles for the construction of diverse heterocyclic ring systems, which are prevalent in many drug molecules.

The general importance of the benzonitrile scaffold is highlighted by its presence in a variety of approved drugs, underscoring the potential of its derivatives in pharmaceutical research[11].

Caption: Potential applications in drug discovery.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules in the pharmaceutical industry. Its synthesis, while requiring careful control of stereochemistry, is achievable through established synthetic methodologies. As the demand for stereochemically defined drug candidates continues to grow, the importance of chiral intermediates like this compound in the drug discovery and development pipeline is expected to increase. Further research into its applications and the publication of comprehensive characterization data will undoubtedly facilitate its broader use within the scientific community.

References

-

PubChem. (S)-4-(1-Aminoethyl)benzonitrile hydrochloride. National Center for Biotechnology Information. [Link]

-

Chemical Technology Co.,LTD. (S)-4-(1-AMinoethyl)benzonitrile HCl. [Link]

-

Hamilton, D. G. (2006). Organic Chemistry I Laboratory Manual. [Link]

-

PubChem. 4-(2-Aminoethyl)benzonitrile hydrochloride. National Center for Biotechnology Information. [Link]

-

Jennychem. 4-(1-Aminoethyl)benzonitrile. [Link]

-

LookChem. 4-(1-AMinoethyl)benzonitrileHCl. [Link]

-

PubChem. 3-(1-Aminoethyl)benzonitrile hydrochloride. National Center for Biotechnology Information. [Link]

-

Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]

-

ChemUniverse. (S)-4-(1-AMINOETHYL)BENZONITRILE HYDROCHLORIDE. [Link]

-

Quora. What is the chemical method for the resolution of (+) tartaric acid?. [Link]

- Google Patents.

-

PubChem. 4-(2-Aminoethylamino)benzonitrile. National Center for Biotechnology Information. [Link]

-

Cnhsscz. (S)-4-(1-Aminoethyl)benzonitrile hydrochloride. [Link]

- Google Patents. Hydrochloride of 4-[[4-[[4-(2-cyanoethenyl)-2,6-dimethylphenyl]amino]-2- pyrimidinyl]amino]benzonitrile.

-

Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

- Google Patents. Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride.

- Google Patents. Production of o -aminobenzonitrile.

Sources

- 1. (S)-4-(1-Aminoethyl)benzonitrile hydrochloride | C9H11ClN2 | CID 53484872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-4-(1-AMinoethyl)benzonitrile HCl, CasNo.911372-80-0 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. (S)-4-(1-AMinoethyl)benzonitrile HCl | 911372-80-0 [chemicalbook.com]

- 5. (S)-4-(1-AMinoethyl)benzonitrileHCl, CasNo.911372-80-0 Xiamen Jenny Chemical Technology Co., Ltd. China (Mainland) [jennyschem.lookchem.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. 911372-80-0|(S)-4-(1-Aminoethyl)benzonitrile hydrochloride|BLD Pharm [bldpharm.com]

- 8. 911372-78-6|(R)-4-(1-Aminoethyl)benzonitrile hydrochloride|BLD Pharm [bldpharm.com]

- 9. (R)-4-(1-Aminoethyl)benzonitrile hydrochloride, CasNo.911372-78-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 10. This compound CAS#: 1177316-44-7 [m.chemicalbook.com]

- 11. Benzonitrile, 4-(1-aminoethyl)- synthesis - chemicalbook [chemicalbook.com]

- 12. ptacts.uspto.gov [ptacts.uspto.gov]